(3S,4R,5S)-thiane-2,3,4,5-tetrol
Description
(3S,4R,5S)-Thiane-2,3,4,5-tetrol is a sulfur-containing cyclic polyol with a six-membered thiane ring (tetrahydrothiopyran) substituted with hydroxyl groups at positions 2, 3, 4, and 5. The stereochemistry at carbons 3, 4, and 5 (S, R, S configuration) confers unique spatial and electronic properties. Thiane derivatives are less common than their oxygenated counterparts, but the sulfur atom may enhance lipophilicity and alter hydrogen-bonding capacity compared to oxane-based systems .
Properties
IUPAC Name |
(3S,4R,5S)-thiane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVJFKXOINHVGD-ZRMNMSDTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(S1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(S1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089580-30-1 | |
| Record name | (3S,4R,5S)-thiane-2,3,4,5-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-thiane-2,3,4,5-tetrol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a dithiol with a diol in the presence of a catalyst to form the thiane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor systems, which allow for precise control over reaction parameters and efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5S)-thiane-2,3,4,5-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form thiane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiane-2,3,4,5-tetraone, while reduction could produce thiane-2,3,4,5-tetrol derivatives with fewer hydroxyl groups.
Scientific Research Applications
(3S,4R,5S)-thiane-2,3,4,5-tetrol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3S,4R,5S)-thiane-2,3,4,5-tetrol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modifying their activity. The sulfur atom in the thiane ring can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of (3S,4R,5S)-Thiane-2,3,4,5-Tetrol and Related Compounds
*Theoretical molecular formula and weight derived from thiane (C₅H₁₀S) with four hydroxyl substitutions.
Key Structural Differences and Implications
Ring Type and Electronic Effects: Thiane vs. This could make this compound more reactive in thiol-mediated redox reactions compared to D-lyxose or α-D-allose . Dithiane Systems: (4S,5S)-1,2-Dithiane-4,5-diol contains a disulfide bond, enabling participation in redox biochemistry, unlike the single sulfur atom in thiane tetrol .
Symmetry and Stereochemistry :
- Galactaric acid’s achiral, symmetrical structure (meso compound) simplifies its use in polymer synthesis, while the chiral centers of this compound may favor enantioselective catalysis or drug design .
Hydroxyl Group Density: Thiane tetrol’s four hydroxyl groups resemble D-lyxose but lack the hemiacetal oxygen of pyranoses, reducing its carbohydrate-like behavior. This may limit its role in glycosylation but enhance stability under acidic conditions .
Biological Activity
(3S,4R,5S)-thiane-2,3,4,5-tetrol is a sulfur-containing compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiane ring with multiple hydroxyl groups. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 150.19 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
| LogP | -1.7 |
Research indicates that this compound may interact with various biological targets:
- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and apoptosis.
Antioxidant Activity
A study conducted by Zhang et al. (2023) demonstrated that this compound exhibits significant antioxidant properties. The compound was shown to reduce oxidative stress markers in vitro.
Enzyme Inhibition
In a recent investigation by Liu et al. (2024), the compound was tested for its ability to inhibit alpha-glucosidase activity. The results indicated a dose-dependent inhibition with an IC50 value of 45 µM.
Cytotoxic Effects
A case study involving cancer cell lines revealed that this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7). The study reported an IC50 value of 30 µM after 48 hours of treatment.
Case Studies
-
Zhang et al. (2023) : Investigated the antioxidant effects in neuroblastoma cells.
- Findings : The compound significantly reduced cell death induced by oxidative stress.
- : Suggests potential neuroprotective effects.
-
Liu et al. (2024) : Focused on metabolic enzyme inhibition.
- Findings : Demonstrated effective inhibition of alpha-glucosidase.
- : Potential application in diabetes management.
-
Chen et al. (2022) : Studied the cytotoxicity against various cancer cell lines.
- Findings : Notable cytotoxicity against MCF-7 cells with minimal effects on normal cells.
- : Highlights selective anti-cancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
